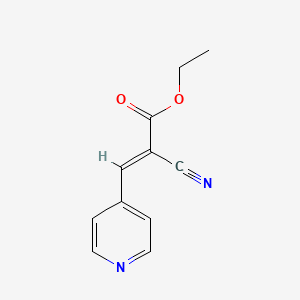

Ethyl 2-cyano-3-(4-pyridinyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyano-3-(4-pyridinyl)acrylate is a chemical compound with the CAS Number: 123293-73-2. It has a molecular weight of 202.21 and its IUPAC name is ethyl (2E)-2-cyano-3-(4-pyridinyl)-2-propenoate .

Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-3-(4-pyridinyl)acrylate is 1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(4-pyridinyl)acrylate has a molecular weight of 202.21 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Color Assessment

- A study by Chen and Wang (1995) in "Dyes and Pigments" explored the synthesis of 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives using ethyl 2-cyano-3-pyrenyl acrylate. They investigated the fluorescence and color parameters of these compounds (Chen & Wang, 1995).

Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines

- Latif, Rady, and Döupp (2003) in the "Journal of Heterocyclic Chemistry" detailed a process involving ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel pyrazolyl-substituted pyridines (Latif, Rady, & Döupp, 2003).

Fluorescence Behavior Study

- Another study by Chen and Wang (1995) in "Dyes and Pigments" examined the fluorescence behavior of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives synthesized from ethyl 2-cyano-3-substituted acrylates (Chen & Wang, 1995).

Microwave Synthesis Approach

- Marinković et al. (2014) in the "Journal of The Serbian Chemical Society" explored the microwave synthesis of 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates, highlighting a novel synthesis approach (Marinković et al., 2014).

Wittig–SNAr Reactions and Kinase Inhibitors

- Xu et al. (2015) in "Synlett" described a Wittig–SNAr approach using ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and similar compounds, potentially useful as intermediates in aurora 2 kinase inhibitors (Xu et al., 2015).

Synthesis of Ethyl 2-((Alkylamino)(Cyano)Methyl) Acrylates

- Arfaoui and Amri (2009) in "Tetrahedron" discussed the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates, which could have various applications in chemical synthesis (Arfaoui & Amri, 2009).

Structural and Reactivity Analysis

- Rawat and Singh (2015) in the "Journal of Molecular Structure" performed an experimental and DFT study on a newly synthesized derivative of ethyl 2-cyano-3-(4-pyridinyl)acrylate, focusing on its structural and reactivity characteristics (Rawat & Singh, 2015).

Supramolecular Assembly and Crystal Structure

- Matos et al. (2016) in the "Journal of Molecular Structure" synthesized and analyzed the crystal structure of a Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, providing insights into its supramolecular assembly (Matos et al., 2016).

Pyrimidine Biheterocycles Synthesis

- Singh, Kumar, and Kumar (2011) in "Organic Chemistry: An Indian Journal" used ethyl 2-cyano-3-pyridinyl acrylate for synthesizing biheterocyclic molecules, important for medicinal chemistry (Singh, Kumar, & Kumar, 2011).

Crystal Growth and Characterization

- Kotteswaran, Pandian, and Ramasamy (2017) in "Materials Research Innovations" focused on the growth and characterization of ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate crystals, studying their structural, optical, thermal, and electrical properties (Kotteswaran, Pandian, & Ramasamy, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQQEHSYHZOLQ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2359801.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)

![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)